molecular formula C11H18FN2O12P3 B15194164 2-F-3-MeOCyclopentylTTP CAS No. 137767-64-7

2-F-3-MeOCyclopentylTTP

Cat. No.: B15194164
CAS No.: 137767-64-7
M. Wt: 482.19 g/mol
InChI Key: NYRSVLJIFDSNIF-CIUDSAMLSA-N
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Description

2-F-3-MeOCyclopentylTTP is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom (F) and a methoxy group (MeO) attached to a cyclopentyl ring, which is further connected to a thiophene-based structure (TTP). The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-F-3-MeOCyclopentylTTP involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group is added through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

Industrial production methods for this compound typically involve scaling up these reactions while ensuring safety and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

2-F-3-MeOCyclopentylTTP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-F-3-MeOCyclopentylTTP has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to insights into cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts targeting various diseases.

    Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-F-3-MeOCyclopentylTTP involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-F-3-MeOCyclopentylTTP can be compared with other similar compounds, such as:

    This compound: This compound shares the same core structure but may have different functional groups attached.

    This compound: Similar compounds with variations in the position or type of substituents can provide insights into structure-activity relationships.

    This compound: Compounds with similar functional groups but different core structures can highlight the importance of the overall molecular framework.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

137767-64-7

Molecular Formula

C11H18FN2O12P3

Molecular Weight

482.19 g/mol

IUPAC Name

[[(1S,2S,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)8-3-2-7(9(8)12)5-24-28(20,21)26-29(22,23)25-27(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8-,9-/m0/s1

InChI Key

NYRSVLJIFDSNIF-CIUDSAMLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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